molecular formula C12H24O2 B1589996 (113C)dodecanoic acid CAS No. 93639-08-8

(113C)dodecanoic acid

Cat. No.: B1589996
CAS No.: 93639-08-8
M. Wt: 201.31 g/mol
InChI Key: POULHZVOKOAJMA-HNHCFKFXSA-N
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Description

Lauric Acid-13C, also known as Dodecanoic Acid-13C, is a carbon-13 labeled form of lauric acid. Lauric acid is a medium-chain saturated fatty acid with a 12-carbon atom chain. It is commonly found in coconut oil and palm kernel oil. The carbon-13 labeling is used for various research purposes, particularly in the fields of chemistry and biochemistry, to trace and study metabolic pathways and reactions.

Mechanism of Action

Target of Action

Dodecanoic acid-1-13C, also known as Lauric acid-1-13C, interacts with several targets. These include Genome polyprotein in HRV-16, HRV-1A, and HRV-2, Hepatocyte nuclear factor 4-alpha, Phospholipase A2, membrane associated, Very low-density lipoprotein receptor, Glycolipid transfer protein in Humans, and 3-oxoacyl- [acyl-carrier-protein] synthase 2 in Escherichia coli .

Mode of Action

The interaction of Dodecanoic acid-1-13C with its targets leads to various changes. For instance, it interacts with the Genome polyprotein in HRV-16, HRV-1A, and HRV-2, which are types of human rhinoviruses .

Biochemical Pathways

Dodecanoic acid-1-13C affects several biochemical pathways. It is involved in the Beta Oxidation of Very Long Chain Fatty Acids . This process is crucial for the breakdown of fatty acids, which are then used to produce energy in the body.

Pharmacokinetics

It is known that dodecanoic acid-1-13c is a solid at room temperature but melts easily in boiling water . This property could potentially affect its bioavailability.

Result of Action

The molecular and cellular effects of Dodecanoic acid-1-13C’s action are diverse due to its interaction with multiple targets. For instance, its interaction with the Genome polyprotein in human rhinoviruses could potentially inhibit the replication of these viruses .

Action Environment

The action, efficacy, and stability of Dodecanoic acid-1-13C can be influenced by various environmental factors. For instance, its physical state can change from solid to liquid depending on the temperature . This could potentially affect its interaction with its targets and its overall efficacy.

Biochemical Analysis

Biochemical Properties

Dodecanoic acid-1-13C plays a significant role in various biochemical reactions. It interacts with enzymes such as lipases, which catalyze the hydrolysis of fats. This interaction is crucial for the breakdown and absorption of dietary fats. Additionally, dodecanoic acid-1-13C is involved in the synthesis of triglycerides and phospholipids, essential components of cell membranes. It also interacts with proteins involved in lipid metabolism, influencing the regulation of lipid levels in the body .

Cellular Effects

Dodecanoic acid-1-13C affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in signal transduction. This compound also impacts gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of genes involved in lipid metabolism. Furthermore, dodecanoic acid-1-13C affects cellular metabolism by serving as a substrate for beta-oxidation, a process that generates energy in the form of ATP .

Molecular Mechanism

At the molecular level, dodecanoic acid-1-13C exerts its effects through various mechanisms. It binds to specific enzymes, such as acyl-CoA synthetase, facilitating the formation of acyl-CoA derivatives. These derivatives are then utilized in metabolic pathways, including beta-oxidation and lipid synthesis. Dodecanoic acid-1-13C also modulates enzyme activity by acting as an allosteric effector, altering the conformation and activity of target enzymes. Additionally, it influences gene expression by binding to nuclear receptors, leading to the activation or repression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecanoic acid-1-13C can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. Over time, dodecanoic acid-1-13C may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to dodecanoic acid-1-13C can lead to changes in cellular function, including alterations in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of dodecanoic acid-1-13C vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism, including the reduction of plasma triglyceride levels. At high doses, dodecanoic acid-1-13C can have toxic effects, leading to liver damage and alterations in lipid homeostasis. Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

Dodecanoic acid-1-13C is involved in several metabolic pathways. It is converted to acyl-CoA derivatives by acyl-CoA synthetase, which are then utilized in beta-oxidation to generate energy. This compound also participates in the synthesis of triglycerides and phospholipids, essential for cell membrane formation. Additionally, dodecanoic acid-1-13C can be elongated to form longer-chain fatty acids, which are involved in various metabolic processes .

Transport and Distribution

Within cells and tissues, dodecanoic acid-1-13C is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid transport proteins facilitate the uptake of dodecanoic acid-1-13C into cells, where it is then bound to intracellular fatty acid-binding proteins. These interactions ensure the proper localization and accumulation of dodecanoic acid-1-13C within cellular compartments, allowing it to exert its biological effects .

Subcellular Localization

Dodecanoic acid-1-13C is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the mitochondria, where it undergoes beta-oxidation to generate energy. Additionally, dodecanoic acid-1-13C is present in the endoplasmic reticulum, where it is involved in lipid synthesis. Targeting signals and post-translational modifications play a role in directing dodecanoic acid-1-13C to these specific compartments, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauric Acid-13C is synthesized by incorporating carbon-13 into the lauric acid molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the fatty acid synthesis pathway. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of Lauric Acid-13C involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The process includes several steps such as esterification, hydrolysis, and purification to obtain the final product with high isotopic purity. The production is carried out under controlled conditions to ensure the quality and consistency of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

Lauric Acid-13C undergoes various chemical reactions, including:

    Oxidation: Lauric Acid-13C can be oxidized to produce dodecanedioic acid.

    Reduction: It can be reduced to form dodecanol.

    Substitution: Lauric Acid-13C can undergo substitution reactions to form esters and other derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Alcohols and acids are used to form esters, often in the presence of catalysts like sulfuric acid (H2SO4).

Major Products

    Oxidation: Dodecanedioic acid

    Reduction: Dodecanol

    Substitution: Various esters and derivatives

Scientific Research Applications

Lauric Acid-13C has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard for the quantification of lauric acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Used in the production of personal care products and as a tracer in environmental studies.

Comparison with Similar Compounds

Similar Compounds

    Myristic Acid-13C: Another medium-chain fatty acid with a 14-carbon atom chain.

    Palmitic Acid-13C: A long-chain fatty acid with a 16-carbon atom chain.

    Stearic Acid-13C: A long-chain fatty acid with an 18-carbon atom chain.

Uniqueness

Lauric Acid-13C is unique due to its medium-chain length and specific labeling with carbon-13. This makes it particularly useful for studying metabolic pathways and reactions involving medium-chain fatty acids. Its antimicrobial properties and role in activating specific cellular pathways also distinguish it from other similar compounds.

Properties

IUPAC Name

(113C)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-HNHCFKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481363
Record name Lauric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93639-08-8
Record name Lauric acid-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauric-1-13C acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
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Synthesis routes and methods II

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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